N-(4-fluorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide
Descripción
This compound features a [1,2,4]triazolo[4,3-a]quinazolinone core fused with a phenethyl group at position 4 and a thioacetamide linker substituted with a 4-fluorophenyl moiety. The presence of the 4-fluorophenyl group may enhance bioavailability and metabolic stability compared to non-halogenated analogs.
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-2-[[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN5O2S/c26-18-10-12-19(13-11-18)27-22(32)16-34-25-29-28-24-30(15-14-17-6-2-1-3-7-17)23(33)20-8-4-5-9-21(20)31(24)25/h1-13H,14-16H2,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOEZZKGEMGIELJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N4C2=NN=C4SCC(=O)NC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(4-fluorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including anti-inflammatory, anticancer, and other pharmacological effects based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a fluorophenyl group and a triazoloquinazoline moiety. The incorporation of sulfur in the thioacetamide position enhances its biological activity, potentially influencing its interaction with biological targets.
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of similar compounds within the triazoloquinazoline family. For instance:
- Mechanism of Action : Compounds like 5-(3,4,5-trimethoxybenzyl)-4-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxaline derivatives demonstrated significant inhibition of nitric oxide (NO) release in lipopolysaccharide (LPS)-induced RAW264.7 cells. This inhibition is associated with the downregulation of pro-inflammatory cytokines such as TNF-α and IL-6 and involves the inhibition of cyclooxygenase (COX)-2 and inducible nitric oxide synthase (iNOS) pathways .
2. Anticancer Activity
The potential anticancer effects of triazoloquinazoline derivatives have been explored extensively:
- Cytotoxicity Studies : Compounds derived from similar scaffolds exhibited cytotoxic effects against various human cancer cell lines. For example, thiazole-fused quinazolines showed promising results with IC50 values in the micromolar range against several tumor cell lines without toxicity to normal cells .
3. Kinase Inhibition
The biological activity of these compounds often correlates with their ability to inhibit specific kinases involved in cancer progression:
- Targeted Kinases : Investigations into kinase inhibition revealed that some derivatives can effectively inhibit polo-like kinase 1 (Plk1), a target frequently deregulated in human cancers. This suggests that this compound may share similar inhibitory profiles .
Research Findings and Case Studies
| Study | Findings | Biological Activity |
|---|---|---|
| Study A | Inhibition of NO release in RAW264.7 cells | Anti-inflammatory |
| Study B | Cytotoxic effects on MCF-7 and PC-3 cell lines | Anticancer |
| Study C | Inhibition of Plk1 kinase | Anticancer |
Case Study: Anti-inflammatory Effects
In a study evaluating the anti-inflammatory potential of triazoloquinazolines, compound 6p was shown to significantly reduce NO levels and modulate inflammatory pathways effectively when tested in vivo using carrageenan-induced models. This positions it as a candidate for further development as an anti-inflammatory agent .
Case Study: Anticancer Efficacy
Another investigation into the cytotoxicity of thiazole-fused quinazolines indicated that these compounds could inhibit tumor growth across multiple cancer types while maintaining low toxicity towards normal cells. This finding underscores the therapeutic promise of similar structures to this compound .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to N-(4-fluorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide. For instance:
- Synthesis and Evaluation : A series of derivatives were synthesized and evaluated for their antibacterial activity against various strains including Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds demonstrated significant antimicrobial activity with minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL against M. smegmatis .
Anticancer Properties
The compound has been investigated for its anticancer properties, particularly in targeting cancer cell lines:
- In Vitro Studies : Compounds derived from quinazoline scaffolds have shown promising results against breast cancer cell lines (MDA-MB-231). The synthesized derivatives exhibited significant cytotoxicity in MTT assays . The presence of specific substituents on the quinazoline ring was critical for enhancing anticancer activity.
Antitubercular Effects
Another area of application is in the development of antitubercular agents:
- Potential Leads : Similar compounds have been designed and tested for their efficacy against Mycobacterium tuberculosis. Some derivatives showed potent activity with MIC values ranging from 4 to 64 μg/mL, indicating their potential as affordable alternatives for tuberculosis treatment .
Summary of Applications
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Triazole-Quinazolinone Derivatives
Compound from : 3-[4-(4-substituted phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl-methoxy)-phenyl]-2-phenyl-3H-quinazolin-4-one shares a triazole-quinazolinone scaffold with the target compound. Key differences include:
- Substituents : The analog has a methoxy-phenyl group at position 3, while the target compound features a phenethyl group at position 3.
- Synthesis: Both compounds are synthesized via cyclization reactions, but the analog uses sodium metal in ethanol, whereas the target compound’s synthesis method is unspecified in the evidence .
Thiadiazole-Containing Acetamide ()
Compound : N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide
- Structural Differences: This analog replaces the triazoloquinazolinone core with a 1,3,4-thiadiazole ring. The 4-fluorophenyl group is retained, but the acetamide is directly attached to the thiadiazole.
- Functional Implications: Thiadiazoles are known for antimicrobial and antiviral activities.
Table 2: Pharmacophoric Comparison
Tetrazole-Containing Acetamide ()
Compound : 2-((4-fluorophenyl)thio)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide (CAS 1396749-55-5)
- Structural Differences: This analog substitutes the triazoloquinazolinone with a tetrazole ring. The 4-fluorophenyl-thioacetamide group is retained, but the tetrazole includes a 2-methoxyethyl substituent.
- Functional Implications: Tetrazoles act as bioisosteres for carboxylic acids, enhancing metabolic stability. The methoxyethyl group may improve water solubility, but the absence of a fused aromatic system (e.g., quinazolinone) could reduce π-π stacking interactions with biological targets.
Table 3: Physicochemical and Structural Comparison
Research Findings and Implications
- Triazole vs. Thiadiazole vs. Tetrazole: The triazoloquinazolinone core in the target compound offers a balance of aromatic stacking (quinazolinone) and heterocyclic reactivity (triazole), which may enhance binding to enzymes like kinases or proteases. Thiadiazole and tetrazole analogs prioritize solubility and metabolic stability but may lack target affinity .
- Role of Fluorophenyl Group : The 4-fluorophenyl moiety is a common pharmacophore across analogs, suggesting its importance in hydrophobic interactions and resistance to oxidative metabolism.
- Synthetic Challenges: The fused triazoloquinazolinone system likely requires multistep synthesis compared to simpler thiadiazole or tetrazole derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
